![molecular formula C17H16O4S B12518061 Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- CAS No. 681295-18-1](/img/structure/B12518061.png)
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- is a compound that belongs to the class of phenoxy acids It is characterized by the presence of an acetylthio group attached to a phenylmethyl group, which is further connected to a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- typically involves the reaction of 4-[(acetylthio)phenylmethyl]phenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and minimize waste .
化学反応の分析
Types of Reactions
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetylthio group, yielding the corresponding phenoxy derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy compounds.
科学的研究の応用
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- involves its interaction with specific molecular targets. The acetylthio group can interact with enzymes or receptors, modulating their activity. The phenoxy group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar chemical properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-Chloro-2-methylphenoxyacetic acid: Another herbicide with a related structure.
Uniqueness
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- is unique due to the presence of the acetylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other phenoxy acids .
特性
CAS番号 |
681295-18-1 |
|---|---|
分子式 |
C17H16O4S |
分子量 |
316.4 g/mol |
IUPAC名 |
2-[4-[acetylsulfanyl(phenyl)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H16O4S/c1-12(18)22-17(13-5-3-2-4-6-13)14-7-9-15(10-8-14)21-11-16(19)20/h2-10,17H,11H2,1H3,(H,19,20) |
InChIキー |
SAALKMVZOLMKGH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SC(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)
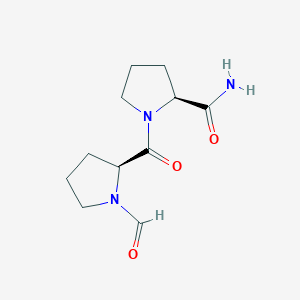
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)
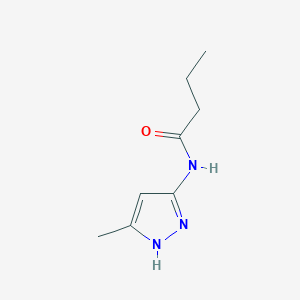
![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)
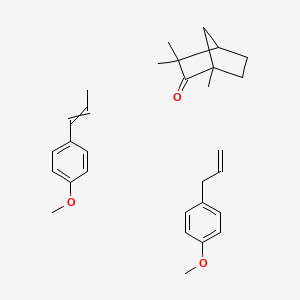
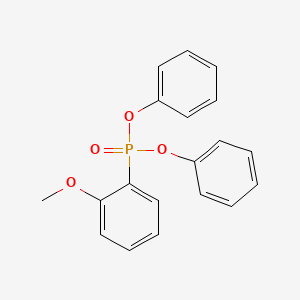
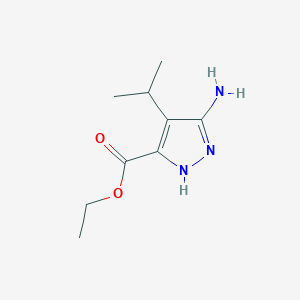

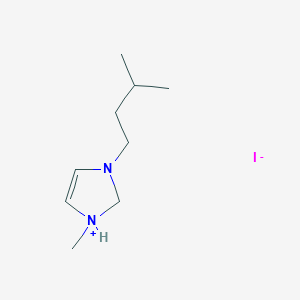
![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
